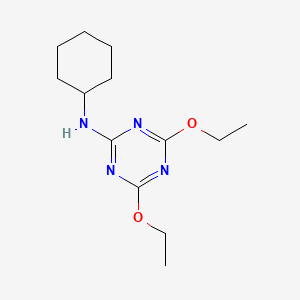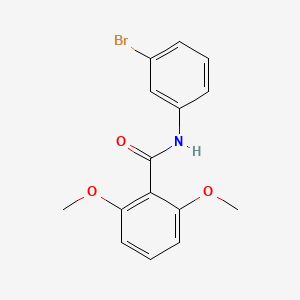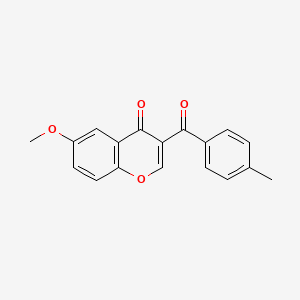
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide, also known as FMQQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a form of programmed cell death, in cancer cells. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antioxidant activity by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and can be stored for long periods without degradation. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been extensively studied, and its pharmacological effects are well-documented. However, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide also has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. Furthermore, its mechanism of action is not fully understood, which limits its potential applications in certain fields.
Orientations Futures
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several potential future directions in various fields. In medicinal chemistry, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be further modified to enhance its pharmacological properties and reduce its toxicity. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune diseases. In drug discovery, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be used as a lead compound to develop new drugs with improved pharmacological properties. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be studied for its potential use as a diagnostic tool for certain diseases. Overall, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several potential future directions, and further research is needed to fully explore its potential applications.
Conclusion:
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in the treatment of cancer, neurological disorders, and infectious diseases. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has several advantages for lab experiments, including its stability and well-documented pharmacological effects. However, it also has some limitations, including its complex synthesis process and limited understanding of its mechanism of action. Further research is needed to fully explore the potential applications of N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide in various fields.
Méthodes De Synthèse
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide can be synthesized using a multistep process involving the condensation of 4-fluoroaniline with 2-methyl-4-quinolinecarboxylic acid to form the intermediate product. The intermediate product is then subjected to further reactions to obtain the final product, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide. The synthesis of N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the treatment of cancer, neurological disorders, and infectious diseases. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has shown neuroprotective effects in animal models of these diseases. Furthermore, N-(4-fluorophenyl)-2-methyl-4-quinolinecarboxamide has been found to exhibit antibacterial and antifungal activity against various microorganisms.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11-10-15(14-4-2-3-5-16(14)19-11)17(21)20-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXLLLGGPOGUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-2-methylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)

![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)

![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)

![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

